molecular formula C7H17NO B8800753 4-amino-2-methylhexan-3-ol CAS No. 63765-80-0

4-amino-2-methylhexan-3-ol

Cat. No.: B8800753
CAS No.: 63765-80-0
M. Wt: 131.22 g/mol
InChI Key: KHRLRJPSKWLLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-methylhexan-3-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, with an amino group (-NH2) and a methyl group (-CH3) as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methylhexan-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, a Grignard reagent such as methylmagnesium bromide can react with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. This process often uses metal catalysts such as palladium or nickel under high pressure and temperature conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methylhexan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of 4-amino-2-methylhexan-3-ol involves its interaction with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .

Properties

CAS No.

63765-80-0

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

4-amino-2-methylhexan-3-ol

InChI

InChI=1S/C7H17NO/c1-4-6(8)7(9)5(2)3/h5-7,9H,4,8H2,1-3H3

InChI Key

KHRLRJPSKWLLPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C)C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.